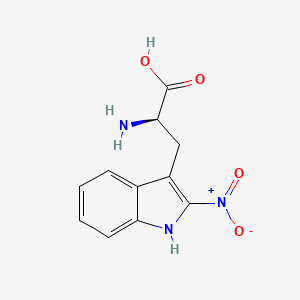

2-Nitro-D-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O4 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-nitro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H11N3O4/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14(17)18/h1-4,8,13H,5,12H2,(H,15,16)/t8-/m1/s1 |

InChI Key |

RKGSEDQXZIKFOH-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)[N+](=O)[O-])C[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)[N+](=O)[O-])CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitro D Tryptophan and Chiral Nitrated Tryptophan Analogs

Chemical Synthesis Routes to 2-Nitrated Tryptophans

Chemical synthesis provides versatile pathways to access nitrated tryptophans, offering control over the position of the nitro group and the stereochemistry of the α-carbon. These methods range from direct functionalization of the indole (B1671886) scaffold to more complex multi-step sequences starting from simple precursors.

Direct Nitration Approaches of Indole Ring Systems

Direct electrophilic nitration of the tryptophan indole ring is challenging due to the electron-rich nature of the heterocycle, which leads to multiple potential sites of reaction and sensitivity to oxidative degradation under harsh nitrating conditions. The indole nucleus is susceptible to electrophilic attack, but substitution typically favors the C3 position. When the C3 position is blocked, as in tryptophan, electrophilic substitution can be directed to other positions, though direct C2 functionalization remains a significant hurdle. chim.it Conventional nitrating agents (e.g., nitric acid/sulfuric acid) are often too harsh, leading to degradation of the amino acid structure.

Milder nitrating conditions and strategic use of protecting groups are necessary to achieve selective nitration. However, direct nitration of tryptophan derivatives most commonly yields substitution at the 5- and 6-positions of the indole ring. Achieving nitration specifically at the C2 position via direct electrophilic attack is not a commonly reported or efficient method due to the inherent reactivity of the indole ring, which favors other positions.

Multi-Step Synthesis from Precursors and Derivatized Tryptophans

Given the challenges of direct C2 nitration, multi-step synthetic routes are generally required. These strategies often involve the construction of the substituted indole ring first, followed by the attachment of the alanine (B10760859) side chain.

Key Multi-Step Strategies:

Indole Synthesis from Precursors: A common approach is to begin with a pre-functionalized aniline (B41778) derivative that can be cyclized to form the desired indole. For instance, a Larock indole synthesis can be employed, which couples an o-halogenated aniline with an internal alkyne under palladium catalysis to form a 2,3-disubstituted indole. chim.it By choosing an appropriately substituted aniline (containing a nitro group precursor) and a suitable alkyne bearing the protected amino acid side chain, one can construct the nitrated tryptophan skeleton. chim.it

Modification of Existing Tryptophan Derivatives: Another strategy involves the modification of a protected tryptophan ester. This can involve a sequence of reactions to introduce the desired functionality at the C2 position. While direct C2 nitration is difficult, a C2-metalated tryptophan derivative could potentially be converted to a 2-nitro derivative, though this remains a complex transformation. nih.govnih.gov More commonly, multi-step sequences are used to synthesize various tryptophan analogs, which can be adapted for nitrated versions. rsc.org

These multi-step approaches, while often lengthy, provide a more controlled and reliable pathway to specifically substituted tryptophan analogs compared to direct nitration attempts. researchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques

Obtaining the enantiomerically pure D-enantiomer of 2-nitrated tryptophan is critical for many of its applications. This can be achieved through two primary approaches: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively during the synthesis.

Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation: A notable method involves the reaction between a 2-substituted indole and methyl 2-acetamidoacrylate, catalyzed by a chiral Brønsted acid-assisted Lewis acid complex, such as a BINOL·SnCl4 complex. acs.org This reaction proceeds via a conjugate addition, creating a tin enolate intermediate which is then protonated asymmetrically by the chiral catalyst to establish the stereocenter, yielding the tryptophan derivative with high enantioselectivity. acs.orgscispace.com

Alkylation of Chiral Auxiliaries: The Schöllkopf method utilizes a chiral auxiliary, such as a bislactimether, which is deprotonated and then alkylated with a substituted 3-bromoindole. Subsequent cleavage of the auxiliary yields the desired amino acid. chim.it

Chiral Resolution: This process involves synthesizing a racemic mixture of the D- and L-isomers and then separating them.

Crystallization of Diastereomeric Salts: This is a classical and widely used method. The racemic tryptophan analog is reacted with a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure D- and L-enantiomers. wikipedia.org

Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. For example, glycopeptide selectors like Vancomycin have been shown to effectively resolve tryptophan enantiomers based on the differential interactions (hydrogen bonding, π–π interactions) between the selector and each enantiomer. nih.gov

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers, for example, by selectively hydrolyzing an ester of one enantiomer while leaving the other untouched.

| Method | Principle | Key Features |

| Asymmetric Protonation | A prochiral enolate is protonated by a chiral acid catalyst to selectively form one enantiomer. | High enantioselectivity; convergent synthesis. acs.org |

| Diastereomeric Salt Crystallization | A racemic mixture is converted to diastereomers with different solubilities using a chiral resolving agent. | Classical method; effectiveness depends on finding a suitable resolving agent and crystallization conditions. wikipedia.org |

| Chiral Chromatography | Enantiomers are separated based on differential binding to a chiral stationary phase. | Highly effective for both analytical and preparative scales; versatile for various analogs. nih.gov |

Metal-Catalyzed Synthetic Pathways for 2-Substituted Tryptophans

Transition metal catalysis has emerged as a powerful tool for the selective C–H activation and functionalization of complex molecules, including tryptophan. chim.it These methods provide direct routes to C2-substituted indoles and tryptophans, which can be precursors for 2-nitro-D-tryptophan.

Iridium-Catalyzed C–H Borylation and Deuteration: Iridium catalysts can selectively activate the C2–H bond of the indole ring in protected tryptophan derivatives for borylation. nih.gov The resulting 2-borylated tryptophan is a versatile intermediate that can be further functionalized. For instance, it can undergo deborylative deuteration to install a deuterium (B1214612) label at the C2 position or potentially be converted to other functional groups. nih.gov

Palladium-Catalyzed C–H Activation: Palladium catalysts are also widely used for C–H functionalization. While often targeting other positions, specific directing groups and reaction conditions can favor C2-alkylation or arylation. chim.it These methods can construct complex tryptophan derivatives that would be difficult to access otherwise. rsc.org

Lewis Acid-Mediated Pathways: Lewis acids like EtAlCl₂ can mediate the reaction of 3-substituted indoles with dehydroalanine (B155165) derivatives. This process can lead to the formation of 2-substituted tryptophans through a proposed sequence involving alkylation, cyclization, and a C3-to-C2 alkyl migration. nih.govsemanticscholar.org

| Catalyst System | Transformation | Position | Significance |

| [Ir(cod)(OMe)]₂ | C–H Borylation | C2 | Provides a versatile intermediate for further C2 functionalization. nih.gov |

| Pd(II)/Norbornene | C–H Alkylation | C2 | Enables direct introduction of alkyl groups at the C2 position. chim.it |

| EtAlCl₂ (Lewis Acid) | Alkylative dearomatization–cyclization/migration | C2 | Forms 2-substituted tryptophans from 3-substituted indoles. nih.gov |

Chemoenzymatic and Biocatalytic Strategies

Biocatalysis offers an attractive alternative to traditional chemical synthesis, providing reactions with high enantioselectivity and regioselectivity under mild, aqueous conditions. core.ac.uk Engineered enzymes, in particular, have expanded the scope of accessible non-canonical amino acids.

Engineered Enzyme Systems for Tryptophan Analog Production

The enzyme tryptophan synthase (TrpS), and specifically its β-subunit (TrpB), has proven to be a highly versatile biocatalyst for producing tryptophan analogs. nih.govproquest.com TrpB catalyzes the condensation of indole and L-serine to form L-tryptophan. chim.it Through directed evolution and rational design, its substrate scope has been expanded to accept a wide range of substituted indoles.

Researchers have successfully engineered TrpB variants from thermophilic organisms like Pyrococcus furiosus (PfTrpB) and Thermotoga maritima (TmTrpB) to enhance their stability and activity. core.ac.ukgoogle.com These engineered enzymes can efficiently synthesize various tryptophan analogs, including those with electron-withdrawing groups like nitro and cyano substituents. acs.org

Key Research Findings:

Synthesis of Nitro-Tryptophans: Engineered PfTrpB variants have demonstrated the ability to produce 4-nitro, 5-nitro, 6-nitro, and 7-nitro-tryptophan from the corresponding nitroindoles and L-serine. acs.org For challenging substrates like 4-nitroindole, significant enzyme engineering was required, including mutating a conserved and mechanistically critical residue (E104), to achieve high conversion rates. acs.org

Directed Evolution: Through techniques like site-saturation mutagenesis and random mutagenesis, variants with improved catalytic efficiency and broader substrate compatibility have been developed. For example, the PfTrpB7E6 variant was engineered through directed evolution to improve the production of β-branched tryptophan analogs. core.ac.uk

Production of D-Amino Acids: While TrpB naturally produces L-amino acids, chemoenzymatic cascades can be designed to access the D-enantiomers. An engineered TrpS can be combined with an L-amino acid oxidase (L-AAO), which converts the L-amino acid product into an α-keto acid, followed by a non-selective reduction or reductive amination to yield the racemic mixture, or a D-amino acid dehydrogenase for stereoselective conversion to the D-amino acid. manchester.ac.uk

Although the direct enzymatic synthesis of 2-nitro-tryptophan has not been explicitly detailed as extensively as for other isomers, the demonstrated success in engineering TrpB for challenging nitro-substituted indoles suggests that similar directed evolution strategies could yield a biocatalyst capable of producing 2-nitro-L-tryptophan. acs.orgresearchgate.net Subsequent chemoenzymatic steps could then be used to obtain the desired D-enantiomer.

Stereoselective Enzymatic Transformations

The enzymatic synthesis of nitrated tryptophan analogs is an area of growing interest, offering the potential for high stereoselectivity and regioselectivity under mild reaction conditions. nih.gov While the direct enzymatic synthesis of this compound has not been extensively reported, several classes of enzymes and biocatalytic strategies hold promise for its future development.

Research into the enzymatic nitration of tryptophan has largely centered on L-tryptophan. For instance, cytochrome P450 enzymes, such as TxtE, have been shown to catalyze the nitration of L-tryptophan, although this typically occurs at the 4-position of the indole ring. nih.gov Similarly, horseradish peroxidase has been utilized for the nitration of aromatic compounds, including those with amino and hydroxyl groups, which are characteristic of tryptophan. nih.gov These enzymatic systems, however, would require significant protein engineering to alter their substrate specificity to favor D-tryptophan and to direct nitration to the 2-position of the indole ring.

A more plausible approach may lie in the use of enzymes that are known to act on D-amino acids. D-amino acid aminotransferases (DAATs), for example, are a class of enzymes that catalyze the transamination of various D-amino acids. mdpi.com While their natural function is not nitration, their ability to bind D-amino acid substrates stereoselectively makes them attractive scaffolds for engineering novel biocatalysts. Through directed evolution or rational design, the active site of a DAAT could potentially be modified to accommodate a nitrating agent or to facilitate a nitration reaction on a bound D-tryptophan substrate.

Another potential strategy involves a chemoenzymatic approach, where an enzymatic step is used to establish the desired D-stereochemistry, followed by a chemical nitration step. For example, enzymes such as D-amino acid oxidases or L-amino acid deaminases could be employed in the deracemization of a racemic mixture of a suitable tryptophan precursor, providing an enantiomerically enriched D-tryptophan derivative for subsequent chemical nitration. mdpi.com

The following table summarizes the characteristics of some enzymes that could be relevant for the development of a biocatalytic route to this compound.

| Enzyme Class | Natural Reaction | Potential Application for this compound Synthesis | Key Challenges |

| Cytochrome P450 (e.g., TxtE) | Nitration of L-tryptophan (at C4) | Engineering for D-enantiomer specificity and C2-regioselectivity. | Overcoming the native substrate and regioselectivity. |

| Horseradish Peroxidase (HRP) | Oxidation and nitration of various aromatics | Nitration of D-tryptophan. | Controlling the regioselectivity of nitration. |

| D-Amino Acid Aminotransferase (DAAT) | Transamination of D-amino acids | Engineered to catalyze nitration of D-tryptophan. | Introducing a novel catalytic activity into the enzyme. |

| L-Amino Acid Deaminase | Deamination of L-amino acids | Deracemization of a racemic tryptophan precursor to yield the D-enantiomer for chemical nitration. | Requires a subsequent, regioselective chemical nitration step. |

Isotopic Labeling Strategies for Research Probes (e.g., Deuterium-Labeled 2-D-Tryptophan)

Isotopically labeled amino acids are invaluable tools for a wide range of research applications, including mechanistic enzyme studies, metabolic flux analysis, and structural biology using techniques like NMR spectroscopy and mass spectrometry. chempep.com The synthesis of deuterium-labeled 2-D-tryptophan, a potential precursor for labeled this compound, requires precise control over both the position of the deuterium label and the stereochemistry of the amino acid.

While direct enzymatic methods for the synthesis of 2-deuterio-D-tryptophan are not well-documented, chemoenzymatic strategies offer a viable route. A potential synthetic pathway could involve the chemical synthesis of 2-deuterio-indole, followed by an enzymatic condensation with a serine derivative to form the tryptophan backbone. Enzymes such as tryptophan synthase are known to catalyze the reaction between indole and serine to form tryptophan. researchgate.net Although the wild-type enzyme is specific for L-tryptophan, engineered variants could potentially be developed to accept D-serine or to produce D-tryptophan.

Alternatively, enzymatic hydrogen-deuterium (H/D) exchange reactions could be employed. Certain enzymes, in the presence of D₂O, can catalyze the exchange of protons on amino acid substrates with deuterium from the solvent. For instance, aminotransferases have been shown to catalyze H/D exchange at the α- and β-carbons of various amino acids. mdpi.com While this has been primarily demonstrated for L-amino acids, enzymes with activity towards D-amino acids could be explored for similar transformations.

A purely chemical approach for the synthesis of 2-D-L-tryptophan has been reported, which involves a sequential iridium-catalyzed C-H borylation and deborylative deuteration. This method could potentially be adapted for the synthesis of the D-enantiomer by starting with a D-tryptophan precursor.

The following table outlines some potential strategies for the synthesis of deuterium-labeled 2-D-tryptophan.

| Strategy | Description | Key Enzymes/Reagents | Advantages | Challenges |

| Chemoenzymatic Synthesis | Chemical synthesis of 2-deuterio-indole followed by enzymatic condensation with a D-serine derivative. | Engineered Tryptophan Synthase | Potential for high stereoselectivity. | Requires an engineered enzyme with altered substrate specificity. |

| Enzymatic H/D Exchange | Direct enzymatic exchange of the C2-proton of D-tryptophan with deuterium from D₂O. | D-amino acid specific enzymes (e.g., engineered aminotransferases) | Direct and potentially highly selective labeling. | Identification and engineering of a suitable enzyme. |

| Chemical Synthesis | Adaptation of known chemical methods for C2-deuteration of L-tryptophan to the D-enantiomer. | Iridium catalysts, D₂O | Avoids the need for enzyme development. | May require protection/deprotection steps and careful control of stereochemistry. |

Mechanistic Investigations of Tryptophan Nitration and 2 Nitro D Tryptophan Formation

Chemical Mechanisms of Nitration

The non-enzymatic nitration of tryptophan is primarily driven by reactive nitrogen species (RNS), which are highly reactive molecules derived from nitric oxide (NO) and superoxide (B77818) (O2−). nih.gov These reactions are typically less specific than enzymatic processes and can result in a mixture of nitrated and oxidized products.

Peroxynitrite (ONOO−) is a potent RNS formed from the near diffusion-rate limited reaction between nitric oxide (NO) and superoxide (O2−). nih.gov At neutral pH, peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), which can decompose to form the highly reactive hydroxyl radical (•OH) and nitrogen dioxide radical (•NO2). nih.gov

The nitrogen dioxide radical (•NO2) is a key agent in tryptophan nitration. It can directly attack the electron-rich indole (B1671886) ring of tryptophan. nih.gov Another significant pathway involves the reaction of peroxynitrite with carbon dioxide (CO2), a reaction that occurs readily in vivo due to the relatively high concentration of CO2. nih.gov This reaction forms a nitrosoperoxycarbonate adduct (ONOOCO2−), which then homolytically cleaves to generate the nitrogen dioxide radical (•NO2) and the carbonate radical anion (CO3•−). nih.gov

| Reactive Nitrogen Species | Role in Tryptophan Nitration |

| Peroxynitrite (ONOO−) | A primary precursor to other nitrating agents. nih.gov |

| Nitrogen Dioxide Radical (•NO2) | Directly nitrates the tryptophan indole ring. nih.govnih.gov |

| Carbonate Radical Anion (CO3•−) | Can initiate nitration by abstracting a hydrogen atom from the indole ring, creating a tryptophanyl radical. nih.gov |

The nitration of tryptophan by RNS predominantly follows a radical-mediated mechanism. The process is initiated by either the direct addition of a nitrogen dioxide radical (•NO2) to the indole ring or by the abstraction of a hydrogen atom from the ring by another radical species, such as the carbonate radical (CO3•−), to form a tryptophanyl radical. nih.govnih.gov

In the case of the tryptophanyl radical, it can then react with •NO2 to form a nitrotryptophan product. nih.gov This addition disrupts the aromaticity of the indole ring, forming a radical intermediate. Subsequent rearomatization, typically through the loss of a hydrogen atom, yields the stable nitrated tryptophan isomer. nih.gov These radical pathways can lead to the formation of several isomers, including 2-, 4-, 5-, and 6-nitrotryptophan (B1227654). researchgate.net

The distribution of nitrotryptophan isomers is significantly influenced by the reaction conditions. The pH of the environment affects the stability and reactivity of peroxynitrite. At physiological pH, the formation of peroxynitrous acid and its subsequent decomposition into •OH and •NO2 is a key pathway. nih.gov

The presence of carbon dioxide is a critical determinant of the nitration mechanism and product profile. The reaction between peroxynitrite and CO2 favors nitration over other oxidative modifications. nih.gov For instance, in the absence of bicarbonate (the hydrated form of CO2), the reaction of N-acetyl-L-tryptophan with peroxynitrite yields a mixture of products with a relatively low percentage of nitrated species. However, in the presence of bicarbonate, the yield of 6-nitro-N-acetyl-L-tryptophan and 1-nitro-N-acetyl-L-tryptophan is significantly increased, indicating that the CO2-dependent pathway pushes the reaction towards nitration. nih.gov

| Condition | Effect on Tryptophan Nitration |

| pH | Influences the decomposition of peroxynitrite and the formation of reactive nitrating species. nih.gov |

| Presence of CO2 | Promotes the formation of •NO2 and CO3•−, enhancing the yield of nitrated tryptophan products over other oxidation products. nih.gov |

Enzymatic Catalysis of Tryptophan Nitration

In contrast to the often non-specific chemical nitration, enzymatic catalysis provides a high degree of regioselectivity, leading to the formation of specific nitrotryptophan isomers. Several enzyme families have been identified that can catalyze this reaction.

A notable example of enzymatic tryptophan nitration is catalyzed by the cytochrome P450 enzyme TxtE, which is involved in the biosynthesis of the phytotoxin thaxtomin A in certain Streptomyces species. researchgate.netresearchgate.net TxtE catalyzes the direct and regioselective nitration of L-tryptophan at the 4-position to produce L-4-nitrotryptophan. researchgate.netbiomedres.us

The catalytic cycle of TxtE deviates from the typical mono-oxygenase activity of most P450 enzymes. nih.gov After L-tryptophan binds to the active site, the heme iron is reduced, allowing for the binding of molecular oxygen (O2) to form an iron(III)-superoxo species. nih.govbiomedres.us This intermediate then reacts with nitric oxide (NO), supplied by a partner nitric oxide synthase (NOS) enzyme, to form a key iron(III)-peroxynitrite intermediate. nih.gov This intermediate is believed to undergo homolytic cleavage to generate an iron(IV)-oxo heme species (Compound II) and a free nitrogen dioxide radical (•NO2). nih.gov The •NO2 radical then attacks the tryptophan substrate, which is held in a specific orientation in the active site, leading to the selective formation of 4-nitro-L-tryptophan. nih.govbiomedres.us The positioning of the substrate within the active site by amino acid residues, such as Arg59, is crucial for this regioselectivity. biomedres.us

Peroxidases, such as lactoperoxidase and horseradish peroxidase, can also catalyze the nitration of tryptophan derivatives in the presence of nitrite (B80452) (NO2−) and hydrogen peroxide (H2O2). nih.gov The mechanism involves the oxidation of nitrite by the peroxidase to generate a nitrating species, likely the nitrogen dioxide radical (•NO2). nih.gov

Kinetic studies have shown that the reaction mechanism can depend on the concentration of nitrite. nih.gov At low nitrite concentrations, the reaction appears to follow the classical peroxidase cycle. However, at higher nitrite concentrations, a different intermediate, possibly a protein-bound peroxynitrite-like species, is thought to be involved. nih.gov Unlike the highly regioselective nitration by TxtE, peroxidase-catalyzed nitration of tryptophan derivatives can produce a mixture of isomers, including 4-nitro, 6-nitro, and 7-nitro derivatives, as well as N1-nitrosation. nih.gov

| Enzyme / System | Substrates | Primary Nitrated Product(s) | Key Mechanistic Feature |

| Cytochrome P450 TxtE | L-tryptophan, O2, NO biomedres.us | 4-nitro-L-tryptophan biomedres.us | Formation of an iron(III)-peroxynitrite intermediate and regioselective substrate positioning. nih.gov |

| Peroxidase/H2O2/Nitrite | Tryptophan derivatives, H2O2, NO2− nih.gov | Mixture of 4-, 6-, 7-nitro and N1-nitroso derivatives nih.gov | Oxidation of nitrite to form a nitrating species, with the mechanism being dependent on nitrite concentration. nih.gov |

Site-Specific Nitration within Protein Environments

The accessibility of a tryptophan residue is a primary determinant of its likelihood of being nitrated. Residues buried within the hydrophobic core of a protein are generally shielded from aqueous nitrating species, whereas those exposed on the protein surface are more readily modified. However, accessibility alone is not the sole predictor. The local chemical environment, such as the presence of nearby acidic or basic residues, can modulate the reactivity of the indole ring, potentially facilitating nitration. researchgate.net For example, neighboring residues can influence the formation of radical intermediates, a key step in many nitration pathways. researchgate.net

Peroxynitrite (ONOO⁻) and its derivatives are significant mediators of protein nitration in vivo. nih.gov Studies have identified specific tryptophan nitration sites in various proteins following treatment with peroxynitrite. For instance, in acidic fibroblast growth factor (FGF-1), Trp121 has been identified as a target for peroxynitrite-induced nitration. nih.gov Similarly, analyses of proteins from peroxynitrite-treated rat pheochromocytoma (PC12) cell lysates have led to the identification of several previously unknown nitrotryptophan-containing proteins and their specific nitration sites. nih.gov

The composition of the nitrating milieu can also influence which isomers of nitrotryptophan are formed. In the case of bovine serum albumin (BSA) treated with peroxynitrite, 2-, 4-, and 6-nitro-tryptophan isomers were identified, with 6-nitro-tryptophan being the predominant product. nih.gov The presence of carbon dioxide (CO₂) can further alter the reaction's course, as it reacts with peroxynitrite to form the carbonate radical anion (CO₃•⁻) and nitrogen dioxide (•NO₂). nih.gov This pathway is considered a primary mechanism for tyrosine and tryptophan nitration in vivo and can shift the product distribution. nih.gov For example, in the presence of bicarbonate (a source of CO₂), the formation of 6-nitro-tryptophan from N-acetyl-tryptophan was significantly enhanced compared to other oxidation or nitration products. nih.gov

Detailed proteomic studies utilizing techniques like two-dimensional gel electrophoresis coupled with mass spectrometry have been instrumental in pinpointing specific sites of tryptophan nitration. nih.gov These investigations provide concrete evidence of the selective nature of this post-translational modification.

The following table summarizes some of the identified sites of tryptophan nitration in proteins from peroxynitrite-treated PC12 cell lysates, as identified through mass spectrometry.

| Protein | Accession Number | Identified Nitrotryptophan Site |

|---|---|---|

| Collapsin response mediator protein 2 | Q62692 | Trp-25 |

| Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | P62871 | Trp-99 |

| Pyruvate kinase PKM | P14618 | Trp-482 |

| Septin-5 | Q9Z2E3 | Trp-284 |

| Tubulin beta-5 chain | P07437 | Trp-346 |

| V-type proton ATPase catalytic subunit A | P31450 | Trp-501 |

Data sourced from a study identifying specific sites of Trp nitration in six proteins from ONOO⁻-treated PC12 lysates. nih.gov

Enzymatic systems can confer an even higher degree of specificity. The cytochrome P450 enzyme TxtE, for example, regiospecifically nitrates L-tryptophan to 4-L-nitro-tryptophan. biomedres.usbiomedres.us This high level of control is attributed to the precise positioning of the tryptophan substrate within the enzyme's active site, which orients the C4 position of the indole ring for attack by the nitrating species, believed to be a nitrogen dioxide radical (NO₂•) generated from an iron(III)-peroxynitrite intermediate. nih.gov This enzymatic control ensures the selective production of a specific isomer, which is unlikely to be achieved through non-enzymatic, diffusion-limited reactions in the cellular environment. nih.gov

Biological Roles and Molecular Mechanisms of Nitrated Tryptophan in Research Models

Nitrotryptophan as a Post-Translational Modification (PTM) in Proteins

The modification of tryptophan residues in proteins by RNS is an important consequence of nitrosative stress. nih.gov Unlike the more extensively studied 3-nitrotyrosine, nitrotryptophan represents another significant nitrated amino acid with implications for cellular regulation and pathology. nih.govresearchgate.net This modification is considered a stable, covalent change that can alter the fundamental properties of a protein. researchgate.net

Identifying the specific tryptophan residues that undergo nitration is crucial for understanding the functional consequences of this PTM. Researchers employ several advanced analytical techniques to pinpoint these modification sites.

Mass spectrometry (MS) is a primary tool for this purpose. In proteomic studies, proteins are typically digested into smaller peptides, often using trypsin, before MS analysis. The addition of a nitro group to a tryptophan residue results in a characteristic mass increase of 45 Daltons (Da), allowing for the tentative identification of nitrated peptides. nih.gov Tandem mass spectrometry (MS/MS) is then used to confirm the modification and determine its precise location on the peptide sequence. nih.gov

For identifying different isomers of nitrotryptophan, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method. nih.gov Furthermore, specific antibodies have been developed to detect nitrated tryptophan. For instance, an antibody specific for 6-nitrotryptophan (B1227654) (6-NO₂-Trp), which is often the most stable and abundant isomer found in vivo, is used in Western blotting and ELISA assays to identify and quantify proteins containing this modification. jaica.comnih.govresearchgate.net

A specialized chemical-capture method known as the Aromatic Nitration Site IDentification (ANSID) has also been developed. This solid-phase proteomic approach allows for the unbiased, high-throughput discovery of both nitrotyrosine and nitrotryptophan sites within complex protein mixtures. frontiersin.orgfrontiersin.org

Table 1: Methods for Identifying Site-Specific Tryptophan Nitration

| Method | Principle | Application | References |

| Mass Spectrometry (MS/MS) | Detects a mass shift of +45 Da on peptides containing a nitrated tryptophan residue and confirms the site through fragmentation analysis. | Identification and sequencing of nitrated peptides. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates different nitrated isomers before MS/MS analysis for precise identification and quantification. | Isomer-specific identification of nitrotryptophan. | nih.gov |

| Immunoblotting (Western Blot) | Uses specific antibodies (e.g., anti-6-NO₂-Trp) to detect nitrated proteins separated by gel electrophoresis. | Detection and semi-quantification of specific nitrotryptophan-containing proteins. | jaica.comnih.gov |

| Aromatic Nitration Site IDentification (ANSID) | A chemical-capture technique that enriches for peptides with nitrated aromatic residues for subsequent MS analysis. | High-throughput and unbiased identification of nitration sites in complex samples. | frontiersin.orgfrontiersin.org |

The introduction of a nitro group to the tryptophan indole (B1671886) ring can significantly alter a protein's physicochemical properties, leading to changes in its structure and stability. bmglabtech.com The nitro group is bulky and strongly electron-withdrawing, which can disrupt the local electronic environment and introduce steric hindrance. pnas.org

Functional Modulation of Biomolecules by Tryptophan Nitration

By altering a protein's structure and dynamics, tryptophan nitration can profoundly modulate its function. This has been observed across different proteins, where the modification can lead to either a gain or loss of function. nih.gov

The effect of tryptophan nitration on enzyme activity is highly context-dependent, varying with the specific protein and the location of the modified residue.

In some cases, nitration enhances enzyme activity. A notable example is the mitochondrial enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT). In vivo studies in aging rat hearts showed that an age-associated increase in the nitration of tryptophan-372 on SCOT correlated with a significant increase in the enzyme's specific activity. nih.govfigshare.com This was corroborated by in vitro experiments where treating mitochondrial proteins with low concentrations of peroxynitrite led to both increased nitration and enhanced activity of SCOT. nih.govnih.gov

Conversely, tryptophan nitration often results in the inhibition of enzyme function.

Human Copper, Zinc-Superoxide Dismutase (Cu,Zn-SOD): The nitration of a single tryptophan residue at position 32 was shown to decrease the enzyme's catalytic activity. nih.gov

Cardiac Lactate Dehydrogenase (LDH): Research has shown that nitration of tryptophan-324 in cardiac LDH limits the enzyme's activity, suggesting a physiological role for this modification in regulating metabolism under both normal and stress conditions. biorxiv.org

Lysozyme (B549824): The nitration of three tryptophan residues in egg-white lysozyme resulted in a complete loss of its enzymatic activity. nih.gov

Table 2: Examples of Tryptophan Nitration Affecting Enzyme Activity

| Enzyme | Nitrated Tryptophan Site(s) | Effect on Activity | Research Model | References |

| Succinyl-CoA:3-ketoacid CoA transferase (SCOT) | Trp-372 | Increase | Rat Heart Mitochondria | nih.govfigshare.comnih.gov |

| Copper, Zinc-Superoxide Dismutase (Cu,Zn-SOD) | Trp-32 | Decrease | Human Recombinant Protein | nih.gov |

| Cardiac Lactate Dehydrogenase (LDH) | Trp-324 | Decrease | In Vitro / Molecular Dynamics | biorxiv.org |

| Lysozyme | Trp-62, Trp-63, Trp-123 | Decrease (Total Loss) | Egg-White Protein | nih.gov |

Tryptophan residues, particularly those exposed on a protein's surface, are often involved in critical interactions with other molecules, including ligands and other proteins. researchgate.net The modification of these residues by nitration can therefore disrupt these interactions.

Research into the Contribution of Nitrotryptophan to Cellular Responses to Nitrosative Stress

Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of a biological system to detoxify these reactive compounds or repair the resulting damage. researchgate.netresearchgate.net This stress can lead to the damage of crucial biomolecules, including proteins, lipids, and DNA. researchgate.netmdpi.com

The formation of nitrotryptophan is increasingly recognized as a key biomarker and component of the cellular response to nitrosative stress. nih.govresearchgate.net Its presence indicates that proteins have been exposed to and modified by RNS. This modification is not merely a marker of damage but may also actively contribute to the cellular dysregulation observed during nitrosative stress. nih.gov For example, the functional changes in enzymes like SCOT and LDH due to tryptophan nitration demonstrate how this PTM can alter metabolic pathways in response to stress. biorxiv.orgnih.gov

Studies in rat hippocampus and cerebellum have identified numerous proteins containing 6-nitrotryptophan under normal physiological conditions, suggesting that tryptophan nitration may also be involved in regular physiological processes beyond pathology. nih.gov However, under conditions of elevated RNS, such as inflammation or neurodegenerative diseases, the levels of nitrated proteins are expected to increase, contributing to the progression of disease. researchgate.netjaica.com Therefore, research into nitrotryptophan provides critical insights into the molecular mechanisms underlying both physiological regulation and the cellular consequences of nitrosative stress.

Metabolic Pathways and Enzyme Interactions (e.g., Indoleamine 2,3-dioxygenase inhibition)

The metabolic fate and specific enzymatic interactions of 2-Nitro-D-tryptophan are not extensively detailed in current scientific literature. However, by examining the known metabolic pathways of D-tryptophan, nitrated tryptophan isomers, and the function of key enzymes like Indoleamine 2,3-dioxygenase (IDO), we can infer potential biological roles and mechanisms.

The primary pathway for tryptophan degradation in mammals is the kynurenine (B1673888) pathway, which accounts for approximately 95% of its metabolism. nih.gov This pathway is initiated by three distinct enzymes that catalyze the first and rate-limiting step: the conversion of L-tryptophan to N-formylkynurenine. nih.govgoogle.com These enzymes are Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO). frontiersin.orgjci.org IDO1 and IDO2 are broadly expressed in extrahepatic tissues and are induced by inflammatory stimuli, playing a crucial role in immune modulation. jci.orgnih.gov TDO is primarily found in the liver and regulates systemic tryptophan levels. jci.org

The activity of these enzymes, particularly IDO1, leads to a depletion of local tryptophan and the production of metabolites known as kynurenines, which can suppress T-cell function and promote an immunosuppressive environment. pnas.orgnih.gov For this reason, the inhibition of IDO1 and IDO2 is a significant area of research, especially in cancer immunotherapy. google.comfrontiersin.org

While the natural substrate for these enzymes is L-tryptophan, various tryptophan analogs have been developed as inhibitors. rsc.orgnih.gov Notably, the stereochemistry of these analogs plays a critical role in their inhibitory profile. For instance, D-isomers of tryptophan derivatives have shown specific interactions with IDO enzymes. A prominent example is 1-methyl-D-tryptophan (also known as Indoximod), which is recognized as a selective inhibitor of IDO2, whereas its L-isomer, 1-methyl-L-tryptophan, preferentially inhibits IDO1. nih.govplos.orgspandidos-publications.com This demonstrates that D-amino acid analogs can interact with and inhibit key enzymes in the kynurenine pathway.

Nitration of the indole ring of tryptophan is a known post-translational modification that can occur under conditions of nitrosative stress. nih.gov Reactive nitrogen species can lead to the formation of several isomers, including 2-, 4-, 5-, and 6-nitrotryptophan. nih.gov The metabolic consequences of this nitration can vary. For example, in some plant-pathogenic bacteria, a cytochrome P450 enzyme is capable of specifically catalyzing the 4-nitration of L-tryptophan. mdpi.com

For this compound specifically, several metabolic possibilities exist. It could potentially be converted to its L-isomer, 2-Nitro-L-tryptophan, by the action of D-amino acid oxidase and an aminotransferase, similar to how D-tryptophan is converted to L-tryptophan. nih.gov Once converted, it might enter the kynurenine pathway. Alternatively, as a D-amino acid analog, this compound could act as a direct inhibitor of IDO1 or IDO2, a hypothesis supported by the activity of other D-tryptophan derivatives like 1-methyl-D-tryptophan. nih.govplos.org However, without direct experimental evidence, the specific inhibitory constants and mechanisms for this compound remain speculative.

The table below summarizes the inhibitory activity of related tryptophan analogs on IDO1 and IDO2, illustrating the differential effects of stereoisomers.

Table 1: Inhibitory Selectivity of Tryptophan Analogs on IDO Enzymes

| Compound | Target Enzyme | Inhibitory Activity | Reference |

| 1-methyl-L-tryptophan | IDO1 | Preferential Inhibitor | nih.govplos.org |

| 1-methyl-D-tryptophan (Indoximod) | IDO2 | Preferential Inhibitor | nih.govplos.org |

Advanced Analytical Methodologies for Research Oriented Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing nitrated tryptophans, enabling their separation from a multitude of other biomolecules prior to detection. The choice of chromatographic technique is critical for resolving isomers and enantiomers, which often exhibit very similar physicochemical properties.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant techniques for the separation of tryptophan and its metabolites, including nitrated forms. mdpi.comnih.govnih.gov These methods typically employ reversed-phase (RP) chromatography, where a nonpolar stationary phase (most commonly octadecyl silica, ODS, or C18) is used with a polar mobile phase. nih.govresearchgate.net The mobile phase usually consists of an aqueous component, often acidified with formic acid (FA) or trifluoroacetic acid (TFA), and an organic modifier like acetonitrile (B52724) (ACN) or methanol. mdpi.commdpi.com

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and improved sensitivity compared to traditional HPLC. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is commonly used to effectively separate compounds with a range of polarities. mdpi.comresearchgate.net For instance, a fast gradient elution for tryptophan metabolites might start at a low percentage of organic solvent and rapidly increase to elute more hydrophobic compounds, achieving total analysis times of just a few minutes. mdpi.com While HPLC with UV or fluorescence detection can be used, its sensitivity and selectivity may be insufficient for the low concentrations of nitrated tryptophans expected in biological samples. nih.govnih.gov

Distinguishing between the D- and L-enantiomers of nitrated tryptophan is essential for studying the specific roles of 2-Nitro-D-tryptophan. Chiral chromatography is the definitive method for this purpose. mdpi.com There are two primary strategies for the chiral separation of amino acids by HPLC:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated on a column that contains a chiral selector immobilized on the stationary phase. researchgate.net A variety of CSPs are available, including those based on proteins like human serum albumin (HSA), glycoproteins, and cyclodextrins, which have been successfully used for the separation of D- and L-tryptophan. mdpi.comsigmaaldrich.com

Indirect Separation via Chiral Derivatization: In this method, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. cabidigitallibrary.orgjst.go.jp These diastereomeric pairs have different physicochemical properties and can be separated on a standard achiral reversed-phase column. cabidigitallibrary.org Reagents such as o-phthaldialdehyde (OPA) combined with a chiral thiol (e.g., 1-thio-β-D-glucose tetraacetate, TATG) have been used to form fluorescent diastereomers of D- and L-tryptophan for separation and detection. cabidigitallibrary.org

These chiral separation techniques are fundamental for assessing the enantiomeric purity of synthesized this compound standards and for selectively quantifying the D-enantiomer in research samples. mdpi.comresearchgate.net

Mass Spectrometry-Based Characterization

When coupled with liquid chromatography, mass spectrometry (MS) provides unparalleled sensitivity and specificity for the analysis of this compound. It allows not only for detection at very low concentrations but also for structural confirmation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of nitrotryptophan isomers (e.g., 2-, 4-, and 6-nitrotryptophan). nih.govepa.gov Since these isomers have identical molecular weights, they cannot be distinguished by a single stage of mass spectrometry. nih.gov However, in a tandem mass spectrometer, the molecular ions of the co-eluting isomers can be individually isolated and fragmented. This process, known as collision-induced dissociation, breaks the molecules into smaller, charged fragments (product ions). The resulting fragmentation patterns are typically unique for each isomer, serving as a molecular fingerprint that allows for their unambiguous identification. nih.govnih.gov

Researchers have successfully developed and applied LC-MS/MS methods to quantify protein-bound nitrotryptophan isomers in both in-vitro and in-vivo systems. nih.govepa.gov For example, after exposing bovine serum albumin (BSA) to the nitrating agent peroxynitrite, all three isomers (2-, 4-, and 6-NO2Trp) were detected, with their amounts decreasing in the order of 6-, 4-, and 2-NO2Trp. nih.govepa.gov This methodology has also confirmed the presence of 4- and 6-nitrotryptophan (B1227654) in the liver of mice under conditions of oxidative stress, demonstrating its applicability to complex biological samples. nih.govnih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode on a tandem mass spectrometer used for targeted quantification. frontiersin.org Instead of scanning a full range of masses, the instrument is programmed to detect only specific, predefined mass transitions from a parent ion to a characteristic product ion for each analyte of interest. nih.govepa.gov This targeted approach significantly reduces chemical noise and enhances the signal for the analytes, resulting in very low limits of quantification. researchgate.netmdpi.com

An LC-MS/MS method using MRM has been developed for the simultaneous quantification of tryptophan and its nitrated isomers. nih.govepa.gov The specific parent-to-product ion transitions and the reported limits of quantification (LOQ) for each isomer highlight the method's high sensitivity.

| Compound | MRM Transition (m/z) | Limit of Quantification (LOQ) |

|---|---|---|

| Tryptophan (Trp) | 205 → 188 | 50 nM |

| 2-Nitrotryptophan (B1579382) (2-NO₂Trp) | 250 → 130 | 3.0 nM |

| 4-Nitrotryptophan (4-NO₂Trp) | 250 → 159 | 10 nM |

| 6-Nitrotryptophan (6-NO₂Trp) | 250 → 233 | 4.0 nM |

Table 1. MRM transitions and limits of quantification for tryptophan and its nitrated isomers using LC-ESI-MS/MS. Data sourced from Ishii et al., 2007. nih.govepa.gov

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). uni-saarland.denih.gov This capability is invaluable for confirming the elemental composition of an analyte. diva-portal.org When analyzing a potential nitrated tryptophan molecule, HRMS can confirm the mass addition corresponding to nitration (+44.9851 Da for the addition of an NO₂ group and loss of H). nih.gov

This high mass accuracy is crucial for several reasons:

It helps to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

It provides strong evidence for the identification of novel or unexpected modifications.

It is used to confirm the identity and purity of synthesized chemical standards before they are used to build quantitative assays. nih.gov

In research settings, modified peptides identified by HRMS are often validated by ensuring their measured mass is within a very narrow tolerance (e.g., < 2 ppm) of the theoretical mass. nih.gov While HRMS is excellent for confirming elemental composition, tandem MS (MS/MS) is still required to definitively distinguish between structural isomers like 2-, 4-, and 6-nitrotryptophan. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Resolution

In the analysis of amino acids like this compound, derivatization is a critical step to improve chromatographic behavior, enhance detection sensitivity, and enable the resolution of enantiomers. frontiersin.orgwjgnet.com This process involves chemically modifying the analyte to yield a derivative with more favorable properties for analysis, such as increased volatility for gas chromatography or the introduction of a chromophoric or fluorophoric tag for UV-Vis or fluorescence detection. licorbio.com For chiral molecules like this compound, derivatization with a chiral reagent is a common strategy. This reaction converts a pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral stationary phase. frontiersin.orgwjgnet.com

Several types of derivatizing agents are employed in amino acid analysis. Pre-column derivatization, where the reaction occurs before the sample is injected into the chromatograph, is a widely used approach. licorbio.commdpi.com Chiral derivatizing agents react with the amino group of the D- and L-enantiomers to form diastereomeric derivatives, such as amides, urethanes, or ureas, which can then be resolved using reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org

Key research findings highlight several effective derivatizing agents:

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , also known as Marfey's reagent, and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are used for the indirect resolution of tryptophan analogues. researchgate.netnih.gov The resulting diastereomers are separated on achiral RP columns. researchgate.net

o-Phthaldialdehyde (OPA) , when combined with a chiral thiol like N-isobutyryl-L-cysteine (IBLC), reacts with primary amino acids to create highly fluorescent and diastereomeric isoindole derivatives, enabling sensitive detection and chiral separation. nih.gov

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) , an analogue of the Sanger reagent, has been used for the derivatization of amino acids, including tryptophan, prior to HPLC analysis. nih.govbio-techne.com This reagent reacts with the amino group in a process that can be accelerated using microwave assistance. nih.govbio-techne.com

Novel reagents such as (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) have been developed for highly sensitive LC-MS/MS analysis, allowing for complete chiral separation of proteinogenic amino acids with detection limits in the attomole range. jaica.comgenox.com

For enhancing detection in mass spectrometry, reagents like 2-bromo-4′-nitroacetophenone (BNAP) are used to derivatize tryptophan metabolites for analysis by RP-UHPLC-MS/MS. rupress.orgmdpi.com

Post-column derivatization is an alternative where the reagent is introduced after chromatographic separation but before detection. biorxiv.org Reagents like fluorescamine (B152294) can react with primary amines to form fluorescent compounds, though its signal response for tryptophan is known to be relatively poor. mybiosource.com

Table 1: Derivatization Strategies for Amino Acid Analysis This table is interactive. You can sort and filter the data.

Spectroscopic Techniques in Research Applications (e.g., NMR, IR, Fluorescence)

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Fluorescence spectroscopy each provide unique information based on the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise molecular structure of a compound. Both ¹H and ¹³C NMR are used to characterize nitrated tryptophan derivatives. wjgnet.comgenox.com The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the confirmation of the nitro group's position on the indole (B1671886) ring. For instance, studies involving the nitration of tryptophan and its derivatives utilize HPLC, mass spectrometry, and NMR analysis to identify the resulting isomers, which can include 4-, 6-, and 7-nitro derivatives. frontiersin.orggenox.com While tryptophan itself can be degraded under standard acid hydrolysis conditions for amino acid analysis, direct NMR analysis of the intact molecule or its derivatives provides crucial structural data. mybiosource.com

Infrared (IR) Spectroscopy is particularly useful for identifying specific functional groups. The nitro group (–NO₂) has characteristic and strong absorption bands that make it readily identifiable. nih.gov These bands arise from the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretch typically appears in the 1560–1500 cm⁻¹ region, while the symmetric stretch is found around 1370–1300 cm⁻¹. nih.gov The presence of a pair of intense peaks in these regions is a strong indicator of a nitro compound. nih.gov IR spectroscopy has been applied to study tryptophan complexes, and its utility extends to identifying modifications like nitration. rndsystems.comresearchgate.net

Fluorescence Spectroscopy is an extremely sensitive technique for analyzing tryptophan and its derivatives. Tryptophan is one of the few naturally fluorescent amino acids, with a characteristic excitation maximum around 280 nm and an emission maximum that varies between 300 and 350 nm depending on the polarity of its environment. researchgate.netnih.gov The introduction of a nitro group, which is a strong electron-withdrawing group, significantly alters the electronic properties of the indole ring and typically quenches this intrinsic fluorescence. licorbio.comrupress.org This quenching phenomenon can be exploited for quantification. Conversely, derivatization strategies often introduce a fluorophore to the molecule, allowing for highly sensitive detection at different wavelengths. novusbio.com

Table 2: Spectroscopic Data for Characterization of Nitrated Tryptophan This table is interactive. You can sort and filter the data.

Immunological Detection Methods (e.g., Western Blot with Isomer-Specific Antibodies)

Immunological methods, particularly those employing specific antibodies, offer high sensitivity and specificity for the detection of modified biomolecules within complex biological samples. The development of antibodies that recognize nitrated tryptophan has been a significant advance for studying nitrosative stress. wjgnet.comnih.gov These antibodies can be used in a variety of immunoassays, including Western blotting and immunohistochemistry, to identify and quantify proteins that have undergone this specific post-translational modification. jaica.comgenox.com

Research in this area has led to the development of both polyclonal and monoclonal antibodies against nitrated tryptophan. nih.gov However, a critical aspect of this methodology is the specificity of the antibody for a particular isomer. The nitration of tryptophan can occur at several positions on the indole ring (e.g., C4, C5, C6, C7). nih.gov Current research and commercially available antibodies have focused primarily on the detection of 6-nitrotryptophan (6-NO₂Trp) , which is one of the more stable and commonly formed isomers in biological systems. nih.govjaica.comgenox.com

For example, a monoclonal antibody (clone 117C) has been developed that is specific for 6-NO₂Trp and is suitable for use in Western blotting, ELISA, and immunohistochemistry. jaica.comgenox.com Similarly, another monoclonal antibody (clone 2D12) is also specific for proteins modified with 6-nitrotryptophan. mybiosource.com These antibodies are generated by immunizing animals with a synthetic 6-nitrotryptophan peptide conjugated to a carrier protein like keyhole limpet hemocyanin (KLH). nih.gov

While these tools are powerful for detecting 6-NO₂Trp, there is a lack of reported antibodies with demonstrated specificity for other isomers, such as 2-nitrotryptophan. Therefore, while the Western blot technique is well-established for detecting nitrated proteins, its application for the specific detection of this compound would be contingent on the development of an antibody that can specifically recognize the nitro group at the C2 position of the indole ring and distinguish it from other nitrated isomers. nih.gov

Table 3: Immunological Detection of Nitrated Tryptophan This table is interactive. You can sort and filter the data.

Research Applications and Utility of 2 Nitro D Tryptophan and Its Analogs

Development of Biochemical Probes for Studying Nitrosative Pathways

Nitrosative stress, characterized by the production of reactive nitrogen species (RNS), is implicated in a variety of physiological and pathological processes. researchgate.netmdpi.com The nitration of tryptophan residues to form nitrotryptophan (NO2-Trp) is a significant consequence of nitrosative stress, and understanding these pathways is crucial. nih.gov 2-Nitro-D-tryptophan and its analogs can serve as probes to investigate these nitrosative pathways.

The presence of the nitro group on the tryptophan indole (B1671886) ring mimics the modification that occurs naturally under conditions of nitrosative stress. nih.gov This allows researchers to use these compounds to study the biological consequences of tryptophan nitration. For instance, they can be used to investigate how nitration affects protein structure and function, and to identify the specific enzymes and cellular pathways that are involved in the metabolism of nitrated proteins. nih.gov

Furthermore, the synthesis of tryptophan analogs with specific substitutions, including nitration, allows for the exploration of structure-activity relationships in biological systems. acs.org By observing how cells and enzymes interact with these probes, scientists can gain insights into the mechanisms of nitrosative damage and the cellular responses to it.

Integration into Synthetic Peptides and Proteins for Mechanistic Studies

The incorporation of this compound and its analogs into synthetic peptides and proteins is a powerful technique for elucidating the mechanisms of protein function and interaction. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. beilstein-journals.org This increased stability makes peptides containing this compound valuable tools for studying biological processes over longer time scales.

The introduction of a 2-substituted D-tryptophan analog can significantly influence the biological activity and receptor selectivity of peptides. nih.gov For example, the incorporation of D-tryptophan analogs with different substituents at the C-2 position into peptidic endothelin receptor antagonists resulted in compounds with varying selectivity for ETA and ETB receptor subtypes. nih.gov This highlights the importance of the C-2 substituent in discriminating between receptor subtypes and provides a strategy for designing more specific therapeutic agents.

Moreover, the unique spectroscopic properties of the nitro-tryptophan residue can be exploited for mechanistic studies. The nitro group alters the fluorescence properties of the tryptophan indole ring, which is highly sensitive to its local environment. beilstein-journals.org This allows researchers to use fluorescence spectroscopy to monitor changes in peptide conformation and binding to target molecules. Synthetic peptides containing these analogs are also used to study the reductive properties of tryptophan residues in processes like the formation of metal nanoparticles. researchgate.net

Design of Specific Modulators for Tryptophan-Metabolizing Enzymes (for research tools)

Tryptophan metabolism is a complex network of pathways that produce a wide range of biologically active molecules. nih.govmdpi.commdpi.com Enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are key players in the kynurenine (B1673888) pathway, a major route of tryptophan degradation. frontiersin.orgnih.gov Dysregulation of these enzymes is associated with various diseases, making them important targets for therapeutic intervention.

This compound and its analogs can be designed as specific modulators of these enzymes for research purposes. nih.gov The rationale behind this approach is that the modified tryptophan structure can interact with the active site of the enzyme, either inhibiting or altering its activity. For example, tryptophan analogs have been designed to intercept putative intermediates in the metabolism of L-tryptophan by IDO1. nih.gov

The development of such modulators provides valuable tools for studying the physiological roles of tryptophan-metabolizing enzymes. By selectively inhibiting these enzymes, researchers can investigate the downstream effects on cellular signaling, immune responses, and disease progression. frontiersin.org These studies are crucial for validating these enzymes as drug targets and for understanding the complex interplay of tryptophan metabolites in health and disease.

Use as Reference Standards in Analytical Method Development

Accurate and reliable analytical methods are essential for quantifying tryptophan and its metabolites in various biological and food matrices. This compound and other tryptophan derivatives can serve as valuable reference standards in the development and validation of these methods. sigmaaldrich.comsigmaaldrich.com

Certified Reference Materials (CRMs) and pharmaceutical secondary standards of tryptophan are used in quality control to ensure the accuracy and comparability of analytical results. sigmaaldrich.com These standards are crucial for applications such as pharmaceutical release testing, method development for qualitative and quantitative analyses, and food and beverage quality control. sigmaaldrich.comsci-hub.se

In the context of analytical method development, tryptophan analogs can be used as internal standards to correct for variations in sample preparation and instrument response. europa.eu For instance, alpha-methyltryptophan (B555742) has been used as an internal standard for the determination of tryptophan in feed additives by high-performance liquid chromatography (HPLC) with fluorescence detection. europa.eu The development of analytical methods for chiral amino acids often involves derivatization with specific reagents to enable separation and sensitive detection. jst.go.jp The availability of well-characterized tryptophan analogs as standards is critical for the successful implementation of these methods.

Future Research Directions and Unresolved Challenges

Development of Highly Regio- and Stereoselective Synthetic Routes for All Nitrotryptophan Isomers

A significant hurdle in studying specific nitrotryptophan isomers, including 2-Nitro-D-tryptophan, is the difficulty in producing them in a pure, targeted manner. Direct nitration of tryptophan typically results in a mixture of isomers, with the 6-nitro product often being the most abundant. nih.govresearchgate.net Achieving high regioselectivity and stereoselectivity for the 2-position on the D-enantiomer of tryptophan is a formidable synthetic challenge that is yet to be fully resolved.

Future research must focus on developing novel synthetic strategies. Current methods for L-tryptophan have shown that the choice of protecting groups and reaction conditions can influence the position of nitration. For instance, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) can yield the protected 2-nitro-L-tryptophan in significant amounts (67% yield). nih.gov The adaptation of such methods for the D-enantiomer is a logical next step, though challenges in obtaining starting materials and potential differences in reaction kinetics may arise.

Beyond traditional chemical synthesis, enzymatic and chemo-enzymatic approaches present a promising frontier. While enzymatic synthesis has been successfully demonstrated for producing 4-nitro-L-tryptophan using engineered tryptophan synthase (TrpB) or cytochrome P450 enzymes, similar biocatalytic systems for the synthesis of this compound have not been established. biomedres.usacs.orgacs.org The development of enzymes with tailored specificity for the D-isomer and the C2-position of the indole (B1671886) ring would represent a major breakthrough, providing a cleaner and more efficient route to this specific compound.

Table 1: Comparison of Synthetic Approaches for Nitrotryptophan

| Method | Advantages | Disadvantages | Key Research Challenges for this compound |

| Direct Nitration | Simple reagents | Low regioselectivity, produces isomeric mixtures, harsh conditions. nih.govresearchgate.net | Developing conditions that favor C2-nitration on the D-isomer. |

| Protected Chemical Synthesis | Improved regioselectivity. nih.gov | Requires multiple protection/deprotection steps, potentially lowering overall yield. | Optimizing protecting group strategy for D-tryptophan to maximize 2-nitro yield. |

| Enzymatic Synthesis | High regio- and stereoselectivity, environmentally benign. biomedres.usacs.org | Enzyme discovery and engineering is required; substrate scope may be limited. | No known enzyme for this compound synthesis; requires extensive protein engineering or discovery. |

Comprehensive Elucidation of Undiscovered Biological Roles of Specific Nitrotryptophan Isomers

The biological significance of this compound is almost entirely unknown. While tryptophan nitration is generally considered a marker of nitrosative stress, a condition implicated in numerous diseases, the specific functions of the different isomers are likely distinct. nih.govresearchgate.net The indole ring of tryptophan has multiple reactive sites, leading to the potential formation of 1-, 2-, 4-, 5-, 6-, and 7-nitrotryptophan isomers in vivo. nih.govresearchgate.net It is a critical challenge to move beyond viewing nitrotryptophan as a generic marker and to dissect the unique biological activities of each isomer.

For example, 4-nitro-L-tryptophan is a known precursor to the phytotoxin thaxtomin A in certain bacteria, highlighting a specific biosynthetic role. biomedres.us In contrast, free 6-nitro-L-tryptophan has been reported to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of tryptophan metabolism and immune responses. nih.gov Whether this compound possesses similar or entirely different inhibitory or signaling capabilities is a crucial unanswered question. The "D" configuration adds another layer of complexity, as D-amino acids are known to have unique biological roles, such as in bacterial cell walls and as neurotransmitters. nih.govfrontiersin.org

Future investigations should systematically screen this compound for its effects on various cellular processes. This includes its potential role in modulating enzyme activity, its impact on protein structure and function if incorporated into peptides, and its potential as a signaling molecule. Given that D-tryptophan itself can have immunomodulatory effects, exploring how the addition of a nitro group at the C2-position alters these properties is a key research avenue. frontiersin.org

Advancements in Quantitative Proteomics for Site-Specific Nitrotryptophan Analysis

Identifying and quantifying specific nitrotryptophan isomers within complex biological samples like cells and tissues is a major analytical challenge. The low abundance of these modifications and the presence of multiple isomers necessitate highly sensitive and specific detection methods. nih.gov

Current methods, such as liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), have been developed to quantify 2-, 4-, and 6-nitrotryptophan (B1227654) isomers. nih.gov These studies have successfully detected these isomers in proteins treated with nitrating agents and in animal models of disease, confirming their in vivo existence. nih.gov However, these methods often require specialized equipment and extensive sample preparation. Furthermore, identifying the exact location of a 2-nitrotryptophan (B1579382) modification within a specific protein in a complex proteome remains a significant hurdle.

Future advancements should focus on several key areas:

Enrichment Strategies: Developing methods to selectively enrich for peptides containing 2-nitrotryptophan would greatly enhance their detection by mass spectrometry. This could involve chemical capture strategies or the development of highly specific antibodies. nih.gov While an antibody for 6-nitrotryptophan has been developed, similar reagents for the 2-nitro isomer are not yet available. nih.govnih.gov

Improved Mass Spectrometry: Further optimization of mass spectrometry techniques, including fragmentation methods, can help to unambiguously identify the nitration site on the tryptophan indole ring. acs.org

Isotope Labeling: The use of stable isotope labeling techniques can improve the accuracy of quantitative comparisons of 2-nitrotryptophan levels between different biological states.

Table 2: Current and Future Proteomic Techniques for Nitrotryptophan Analysis

| Technique | Current Status | Future Direction |

| LC-MS/MS | Can quantify free 2-NO2Trp isomers. nih.gov | Higher sensitivity, improved chromatographic separation of all isomers. |

| Antibody-based methods (e.g., Western Blot) | An antibody for 6-NO2Trp exists. nih.govresearchgate.net | Development of specific antibodies for 2-NO2Trp and other isomers. |

| Chemical Capture/Enrichment | General strategies for nitrated peptides are being developed. nih.gov | Creation of capture reagents with high specificity for the 2-nitro-amino group after reduction. |

| Site-Specific Identification | Challenging due to low abundance and isomeric complexity. | Combining enrichment with advanced MS fragmentation techniques for unambiguous site localization. |

Integration of Multi-Omics Data with Computational Modeling for Systems-Level Understanding

Understanding the full impact of this compound requires moving beyond the study of a single molecule to a systems-level perspective. This involves integrating data from various "omics" platforms—such as proteomics, transcriptomics, and metabolomics—with computational modeling.

Multi-omics studies have begun to incorporate data on protein nitration to build more comprehensive models of cellular signaling networks in disease. frontiersin.orgnih.gov For instance, identifying which proteins are nitrated (proteomics) in conjunction with changes in their gene expression (transcriptomics) and alterations in related metabolic pathways (metabolomics) can reveal the functional consequences of this modification. The challenge lies in generating high-quality, isomer-specific nitration data to feed into these models.

Computational modeling offers a powerful complementary approach. Quantum mechanical calculations can be used to understand the mechanisms of nitration and predict the relative stability and reactivity of different isomers. biomedres.usresearchgate.net Molecular dynamics simulations can predict how the incorporation of this compound might alter the structure, stability, and interactions of a peptide or protein. atu.edumdpi.comnih.gov The integration of these computational predictions with experimental multi-omics data is a key future direction. This synergy will allow researchers to:

Predict which proteins are most likely to be nitrated at specific tryptophan residues.

Formulate hypotheses about the functional effects of this compound on protein networks.

Design experiments to validate these systems-level predictions.

Q & A

Basic Question: What are the established synthetic pathways for 2-Nitro-D-tryptophan, and how can purity be validated?

Methodological Answer :

Synthesis of this compound typically involves nitration of the indole ring of D-tryptophan. A common approach is electrophilic aromatic substitution using nitric acid under controlled conditions (e.g., low temperature to prevent over-nitration). Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with chiral columns to distinguish enantiomers and confirm stereochemical integrity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should be used to verify molecular structure and quantify impurities. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and include internal standards during analysis .

Advanced Question: How do researchers resolve discrepancies in chiral separation data for this compound across analytical platforms?

Methodological Answer :

Discrepancies in chiral separation often arise from column selectivity or mobile-phase composition. To address this, systematically compare multiple chiral stationary phases (e.g., polysaccharide-based vs. cyclodextrin columns) and optimize mobile-phase pH and organic modifiers. Cross-validate results using circular dichroism (CD) spectroscopy to correlate elution order with optical activity. For robust validation, replicate analyses across laboratories using standardized protocols are critical . Document batch-to-batch variability in commercial columns, as this can significantly impact retention times .

Basic Question: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer :

Stability studies should assess degradation under light, temperature, and humidity. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–6 weeks can predict long-term storage behavior. Use HPLC to monitor degradation products, such as denitrated derivatives or racemization. For light sensitivity, store samples in amber vials and quantify photodegradation via UV-Vis spectroscopy. Stability data must be reported with precise storage conditions and validated analytical methods .

Advanced Question: How can computational modeling elucidate the electronic effects of the nitro group on this compound’s reactivity?

Methodological Answer :

Density functional theory (DFT) calculations can map electron density distribution and predict sites of electrophilic/nucleophilic attack. For example, analyze the nitro group’s impact on the indole ring’s aromaticity using Hückel parameters or frontier molecular orbital (FMO) theory. Compare computed infrared (IR) and NMR spectra with experimental data to validate models. Software like Gaussian or ORCA, with basis sets such as B3LYP/6-31G*, is recommended for accuracy .

Basic Question: What biological systems are appropriate for studying this compound’s role in enzyme inhibition?

Methodological Answer :

In vitro assays using purified tryptophan-metabolizing enzymes (e.g., tryptophan hydroxylase or indoleamine 2,3-dioxygenase) are ideal. Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) to determine inhibition constants (Ki). Include positive controls (e.g., known inhibitors) and validate specificity via mutagenesis studies targeting active-site residues. For cell-based studies, employ knockout models to isolate target effects .

Advanced Question: How can isotopic labeling improve mechanistic studies of this compound in metabolic pathways?

Methodological Answer :

Incorporate stable isotopes (e.g., <sup>15</sup>N or <sup>13</sup>C) at specific positions (e.g., the nitro group or indole ring) to track metabolic fate. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect labeled metabolites in biological matrices. Pair this with time-resolved sampling to model kinetic flux. Ensure isotopic purity is ≥98% to avoid signal interference, and validate labeling efficiency via MS/MS fragmentation patterns .

Basic Question: What analytical challenges arise in quantifying this compound in complex biological matrices?

Methodological Answer :

Matrix effects (e.g., ion suppression in MS) and enantiomeric interference are major challenges. Mitigate these by using isotope dilution assays (e.g., <sup>13</sup>C-labeled internal standards) and solid-phase extraction (SPE) for sample cleanup. Optimize chromatographic conditions to separate D- and L-enantiomers, and validate recovery rates (>85%) using spiked matrices .

Advanced Question: How do researchers reconcile contradictory data on this compound’s interactions with metalloenzymes?

Methodological Answer :

Contradictions often stem from variations in enzyme sources or assay conditions. Standardize experimental parameters (pH, cofactors, temperature) and use isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference crystallographic data (e.g., X-ray diffraction) to identify structural binding motifs. Perform meta-analyses of published datasets to identify confounding variables, such as redox state or buffer composition .

Basic Question: What are the ethical and safety protocols for handling this compound in laboratory settings?

Methodological Answer :